molecular formula C14H28N2O2 B14563606 N-(2-Butanamidoethyl)-3-ethylhexanamide CAS No. 61796-96-1

N-(2-Butanamidoethyl)-3-ethylhexanamide

Cat. No.: B14563606
CAS No.: 61796-96-1
M. Wt: 256.38 g/mol
InChI Key: RKHKQHOXUZLQPW-UHFFFAOYSA-N
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Description

N-(2-Butanamidoethyl)-3-ethylhexanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamidoethyl group attached to a 3-ethylhexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butanamidoethyl)-3-ethylhexanamide can be achieved through a multi-step process involving the following key steps:

    Formation of 2-Butanamidoethylamine: This intermediate can be synthesized by reacting butanoyl chloride with ethylenediamine under basic conditions.

    Acylation Reaction: The 2-Butanamidoethylamine is then reacted with 3-ethylhexanoyl chloride in the presence of a base such as triethylamine to form this compound.

The reaction conditions typically involve maintaining the reaction mixture at a low temperature (0-5°C) during the addition of the acyl chloride to control the exothermic reaction. The reaction is then allowed to proceed at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butanamidoethyl)-3-ethylhexanamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used as reagents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and 3-ethylhexanamide.

    Reduction: 2-Butanamidoethylamine and 3-ethylhexanamine.

    Substitution: Various substituted amides depending on the electrophile used.

Scientific Research Applications

N-(2-Butanamidoethyl)-3-ethylhexanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying amide bond formation and cleavage.

    Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(2-Butanamidoethyl)-3-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide bond in the compound can form hydrogen bonds with active site residues of enzymes, influencing their activity. Additionally, the hydrophobic 3-ethylhexanamide moiety can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Butanamidoethyl)-3-methylhexanamide
  • N-(2-Butanamidoethyl)-3-ethylpentanamide
  • N-(2-Butanamidoethyl)-3-ethylheptanamide

Uniqueness

N-(2-Butanamidoethyl)-3-ethylhexanamide is unique due to its specific structural features, such as the presence of both a butanamidoethyl group and a 3-ethylhexanamide backbone. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

61796-96-1

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N-[2-(butanoylamino)ethyl]-3-ethylhexanamide

InChI

InChI=1S/C14H28N2O2/c1-4-7-12(6-3)11-14(18)16-10-9-15-13(17)8-5-2/h12H,4-11H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

RKHKQHOXUZLQPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CC(=O)NCCNC(=O)CCC

Origin of Product

United States

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